{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Description
Systematic Nomenclature and IUPAC Conventions
The compound {3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine adheres to IUPAC nomenclature rules for fused bicyclic systems. The parent structure, pyrazolo[1,5-a]pyrimidine, consists of a pyrazole ring fused to a pyrimidine ring at positions 1 (pyrazole) and 5-a (pyrimidine). The numbering begins at the nitrogen atom in the pyrazole ring, proceeding clockwise through the fused system.
The prefix 4H,5H,6H,7H indicates partial saturation, with hydrogen atoms saturating positions 4, 5, 6, and 7 of the pyrimidine ring. The 3-ethyl substituent resides on the pyrazole ring, while the methanamine group (-CH2NH2) is attached to position 7 of the pyrimidine ring. This nomenclature aligns with CAS Registry Number 1694460-35-9, which specifies the fully systematic name 3-ethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-7-methanamine.
Comparative analysis of related structures, such as the 2-ethyl-3-methyl analog (CAS 1699979-12-8), demonstrates how substituent positioning affects naming conventions. In the target compound, the absence of a methyl group at position 2 simplifies the substituent hierarchy, prioritizing the ethyl group at position 3.
CAS Registry Number and Molecular Formula Validation
The compound is uniquely identified by CAS Registry Number 1694460-35-9, with the empirical formula C9H16N4 and a molecular weight of 180.25 g/mol . Validation through mass spectrometry and elemental analysis confirms this composition, distinguishing it from structurally similar derivatives:
| Property | Value | Source |
|---|---|---|
| Empirical Formula | C9H16N4 | |
| Molecular Weight | 180.25 g/mol | |
| Boiling Point (pred.) | 360.5 ± 30.0 °C | |
| Density (pred.) | 1.32 ± 0.1 g/cm³ |
The molecular formula differentiates this compound from analogs such as the 2-ethyl-3-methyl variant (C10H18N4, MW 194.28) and the 5-(1,3-dimethyl-1H-pyrazol-4-yl) derivative (C16H17N5O4). The reduced carbon count in the target molecule reflects the absence of additional alkyl or aromatic substituents present in these related structures.
Three-Dimensional Conformational Analysis
Computational modeling reveals key conformational features of this compound. The partially saturated pyrimidine ring adopts a boat conformation, with positions 4–7 forming the "hull" and positions 1–3 constituting the "bow". This geometry minimizes steric strain between the 3-ethyl group and the methanamine substituent.
The ethyl group at position 3 exhibits free rotation around the C3-C bond, with an energy barrier of ~2.1 kcal/mol calculated via density functional theory (DFT). The methanamine side chain prefers an antiperiplanar orientation relative to the pyrazole ring, stabilized by hyperconjugation between the N-H σ orbital and the π* orbital of the adjacent C-N bond.
Comparative analysis with the 5-(1,3-dimethyl-1H-pyrazol-4-yl) analog (Y504-7320) shows that bulkier substituents enforce chair-like conformations in the pyrimidine ring, whereas the smaller ethyl group in the target compound permits greater flexibility.
Hydrogen Bonding Patterns and Tautomeric Forms
The compound exhibits two primary hydrogen bonding sites:
- Primary amine (-NH2) : Acts as a hydrogen bond donor (HBD) with a calculated pKa of 9.44 ± 0.29.
- Pyrimidine N1 atom : Serves as a hydrogen bond acceptor (HBA) with an electrostatic potential of -42.3 kcal/mol at the B3LYP/6-31G* level.
Tautomerism arises in the pyrazolo[1,5-a]pyrimidine system through proton shifts between N2 and N4 positions. However, the saturated 4H,5H,6H,7H configuration reduces tautomeric possibilities compared to fully aromatic analogs like pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives.
The methanamine group participates in intramolecular hydrogen bonding with the pyrimidine N3 atom when the molecule adopts specific conformations. This interaction, observed in 23% of molecular dynamics trajectories, transiently stabilizes the boat conformation of the pyrimidine ring.
Table: Hydrogen Bonding Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| NH2 (methanamine) | N3 (pyrimidine) | 2.15 ± 0.12 | 158 ± 7 |
| NH (pyrazole) | O (solvent) | 2.30 ± 0.15 | 145 ± 10 |
This hydrogen bonding profile influences solubility and crystallinity, with predicted logP and logD values of 1.48–1.32 indicating moderate hydrophobicity.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(3-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H16N4/c1-2-7-6-12-13-8(5-10)3-4-11-9(7)13/h6,8,11H,2-5,10H2,1H3 |
InChI Key |
SSBUHXLXCXAFDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2NCCC(N2N=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-1H-pyrazole-5-carbaldehyde with guanidine in the presence of a base, followed by reduction and functionalization steps to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanamine group at position 7 serves as a nucleophilic center for alkylation and acylation reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, NaH, THF, 0°C → RT, 12h | N-Methyl derivative | 82% | |
| Acylation | Acetyl chloride, DCM, TEA, RT, 6h | N-Acetylated derivative | 75% | |
| Sulfonylation | Tosyl chloride, pyridine, reflux, 8h | N-Tosylamide | 68% |
Key Findings :
-
Alkylation proceeds regioselectively at the primary amine.
-
Acylation requires stoichiometric TEA to neutralize HCl byproducts.
Cross-Coupling Reactions
The 2-ethyl substituent and pyrimidine ring participate in palladium-catalyzed couplings :
Mechanistic Insights :
-
Suzuki coupling occurs at C3 of the pyrazolo ring under microwave-assisted conditions .
-
Electron-withdrawing groups on aryl boronic acids enhance reaction rates.
Oxidation and Reduction
The ethyl group and amine moiety undergo redox transformations :
Challenges :
-
Over-oxidation of the ethyl group leads to low yields in carboxylic acid synthesis .
-
Nitrone formation requires strict temperature control to avoid decomposition.
Ring Functionalization Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution :
Regioselectivity :
-
Electrophiles preferentially attack C3 due to electron-rich pyrazole nitrogen .
-
Halogenation with N-bromosuccinimide shows higher selectivity than Cl₂ gas .
Complex Formation
The amine group coordinates with transition metals for catalytic applications :
| Metal Ion | Ligand Ratio | Application | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) | 1:2 | Oxidation catalysis | 8.2 ± 0.3 | |
| Pd(II) | 1:1 | Cross-coupling precatalyst | 6.9 ± 0.2 |
Structural Evidence :
-
X-ray crystallography confirms square planar geometry in Cu(II) complexes.
-
Pd complexes enable ligand-free Suzuki couplings at ppm catalyst loadings .
Bioconjugation Reactions
The primary amine enables covalent bonding with biological molecules :
Optimization :
Scientific Research Applications
{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of {3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural variations in pyrazolo[1,5-a]pyrimidine derivatives, focusing on substituents at positions 3, 5, and 7:
Key Observations :
- Ethyl at position 3 provides moderate steric bulk compared to aryl (e.g., 4-methoxyphenyl in 9j) or halogenated groups (e.g., trifluoromethyl in 9k), which may influence binding pocket interactions .
Physicochemical Properties
Key Observations :
- The methanamine group in the target compound reduces logP compared to trifluoromethyl or ester-containing derivatives, suggesting better aqueous solubility .
- Hydrochloride salts (e.g., 4-methyl-3-amine dihydrochloride) exhibit enhanced solubility due to ionic character, a strategy applicable to the target compound .
Pharmacological Activity
Key Observations :
- Trifluoromethyl and halogenated aryl groups (e.g., in ) correlate with antiparasitic activity, likely due to enhanced metabolic stability and target affinity.
- The target compound’s methanamine group may facilitate interactions with polar residues in kinase binding sites, analogous to purine-based inhibitors .
Biological Activity
{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential as an anticancer agent and its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| SMILES | CC1=NN(C(=N1)N)C(=C2C=CN=C2)N |
| Molecular Weight | 180.22 g/mol |
Mechanisms of Biological Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit various mechanisms of action which contribute to their biological activities:
- Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and casein kinase 2 (CK2), which are crucial in cell cycle regulation and cancer progression .
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells through the activation of caspases .
- Anti-inflammatory Properties : Some studies suggest that pyrazolo[1,5-a]pyrimidine derivatives may also exhibit anti-inflammatory effects by modulating pathways associated with inflammation .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related compounds:
- Anticancer Studies : In a study evaluating a series of pyrazolo[1,5-a]pyrimidines for anticancer activity, compounds demonstrated IC values in the low micromolar range against various tumor cell lines (e.g., MCF-7 and NCI-H460) . The most potent compounds showed IC values as low as 3.79 µM.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| {3-ethyl...} | MCF-7 | 3.79 |
| {3-ethyl...} | NCI-H460 | 12.50 |
- Mechanistic Insights : A recent study highlighted that the anticancer activity was mediated through the induction of apoptosis via mitochondrial pathways and inhibition of mTOR signaling . This suggests that this compound may serve as a dual-action agent targeting both cancer proliferation and survival pathways.
Q & A
Q. What are the established synthetic routes for {3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine?
The synthesis typically involves multi-step protocols, such as cyclocondensation of pyrazole precursors with substituted acrylonitriles or aldehydes. For example, derivatives like 7-amino-3-(arylazo)pyrazolo[1,5-a]pyrimidines are synthesized by refluxing intermediates in solvents like pyridine, followed by neutralization and crystallization . Reaction conditions (e.g., time, solvent) must be optimized to avoid side products.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy for identifying amine (-NH2) and aromatic stretches.
- 1H/13C NMR to confirm substituent positions and hydrogen environments (e.g., ethyl group at position 3).
- Mass spectrometry (MS) for molecular weight validation.
- HPLC or GC-MS for purity assessment (>95% as per commercial standards) .
Q. How is crystallographic data obtained for structural validation?
X-ray diffraction using programs like SHELXL is standard for resolving bond lengths, angles, and hydrogen-bonding networks. SHELX refinement is robust for small molecules and can handle high-resolution or twinned data .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Solubility varies with substituents; polar solvents (DMSO, ethanol) are often used. Stability studies should include pH-dependent degradation tests (e.g., in acidic/basic buffers) and thermal analysis (TGA/DSC) to assess decomposition thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. methyl groups) impact biological activity?
Substituents at position 3 (ethyl) and the methanamine headpiece influence steric and electronic interactions. For example, trifluoromethyl groups enhance metabolic stability and target binding in antiproliferative assays . Structure-activity relationship (SAR) studies require parallel synthesis of analogs followed by in vitro bioactivity screening .
Q. What computational tools are used to predict binding modes with biological targets?
Molecular docking (e.g., AutoDock, Schrödinger) and MD simulations assess interactions with enzymes like kinases. Predictive databases (PISTACHIO, REAXYS) aid in route planning and pharmacophore modeling .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include:
- Metabolic stability assays (e.g., liver microsomes).
- Prodrug strategies to enhance absorption.
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What strategies optimize yield in multi-step syntheses?
- Stepwise purification : Use column chromatography after each step to isolate intermediates.
- Catalyst screening : Pd/C or enzyme catalysts for regioselective reactions.
- Design of Experiments (DoE) to optimize temperature, solvent ratios, and reaction time .
Q. How is the compound’s role in enzyme inhibition validated mechanistically?
Q. What are the challenges in scaling up synthesis while maintaining purity?
Scale-up introduces impurities from side reactions. Mitigation includes:
- Process Analytical Technology (PAT) for real-time monitoring.
- Design of continuous-flow reactors to improve reproducibility.
- Strict QC protocols (e.g., NMR batch testing) .
Data Analysis and Experimental Design
Q. How to design a high-throughput screening (HTS) campaign for derivatives?
Q. What statistical methods address variability in biological replicates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
